SF 11

描述

属性

IUPAC Name |

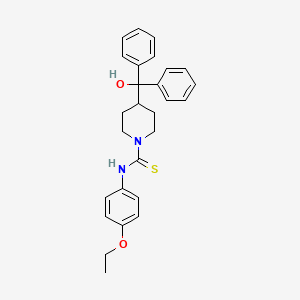

N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O2S/c1-2-31-25-15-13-24(14-16-25)28-26(32)29-19-17-23(18-20-29)27(30,21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,23,30H,2,17-20H2,1H3,(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEQBGAGFZDWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387900 | |

| Record name | ML075 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443292-81-7 | |

| Record name | ML075 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Core Mechanism of Action of SF1126: A Technical Guide for Researchers

An In-depth Analysis of a Prominent Dual PI3K and Bromodomain Inhibitor

The compound designation "SF 11" is ambiguous in scientific literature, potentially referring to the Neuropeptide Y Y2 receptor antagonist SF-11 or, more prominently in recent cancer research, the clinical-stage compound SF1126. This guide will focus on SF1126, a first-in-class, vascular-targeted, pan-Phosphoinositide 3-kinase (PI3K) and bromodomain inhibitor, given its significant interest to drug development professionals. A summary of the distinct compound SF-11 is also provided for clarification.

SF1126: A Dual-Targeting Anti-Cancer Agent

SF1126 is a rationally designed prodrug that combines the pan-PI3K inhibitor LY294002 with a tetrapeptide, Arg-Gly-Asp-Ser (RGDS). This conjugation enhances the compound's solubility and facilitates targeted delivery to tumor cells and vasculature through binding to specific integrins.[1][2] Once localized, SF1126 is hydrolyzed, releasing the active moiety which exerts a multi-faceted anti-tumor effect by simultaneously inhibiting the PI3K/Akt/mTOR signaling pathway and the activity of bromodomain-containing protein 4 (BRD4).[3][4]

Core Mechanism of Action

The primary mechanism of action of SF1126 is the dual inhibition of two critical oncogenic pathways:

-

Pan-PI3K Inhibition: The active form of SF1126, LY294002, is a potent inhibitor of all Class I PI3K isoforms (α, β, γ, δ).[1] Inhibition of PI3K prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a crucial second messenger. This blockade disrupts the downstream activation of key signaling proteins, most notably Akt and the mammalian target of rapamycin (B549165) (mTOR).[3] The consequence is the suppression of fundamental cellular processes that drive tumorigenesis, including cell proliferation, survival, and angiogenesis.[2]

-

BRD4 Inhibition: SF1126 has also been shown to inhibit BRD4, a member of the bromodomain and extra-terminal domain (BET) family of proteins.[3] BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to regulate the expression of key oncogenes, including c-Myc.[3] By inhibiting BRD4, SF1126 downregulates the transcription of c-Myc and other pro-proliferative genes, leading to cell cycle arrest and apoptosis.[3]

This dual-pronged attack on both a central signaling cascade and a key epigenetic regulator contributes to the potent anti-cancer activity of SF1126 observed in a variety of preclinical models.

Signaling Pathways Modulated by SF1126

The inhibitory actions of SF1126 cascade through several interconnected signaling pathways critical for cancer cell function.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of SF1126 in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Hep3B | Hepatocellular Carcinoma | 5.05 | [4] |

| HepG2 | Hepatocellular Carcinoma | 6.89 | [4] |

| SK-Hep1 | Hepatocellular Carcinoma | 3.14 | [4] |

| Huh7 | Hepatocellular Carcinoma | 2.14 | [4] |

| SUDHL-4 | B-cell Non-Hodgkin Lymphoma | 3.28 | |

| TMD-8 | B-cell Non-Hodgkin Lymphoma | 1.47 |

| Parameter | Value | Cell Lines | Reference |

| Apoptosis Induction (SF1126 vs. CAL-101) | 25% vs. 12% | SUDHL-4 | |

| Apoptosis Induction (SF1126 vs. CAL-101) | 20% vs. 6% | TMD-8 |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility.

-

Cell Lysis: After treatment with SF1126, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors. Lysates are cleared by centrifugation.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K1, anti-S6K1, anti-Myc, anti-Cyclin D1) are incubated overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of SF1126 for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[3]

-

Animal Model: Athymic nude mice (4-6 weeks old) are used.

-

Tumor Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 HT-29 cells) in serum-free medium is injected subcutaneously into the flank of each mouse.

-

Treatment Regimen: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. SF1126 is administered via intraperitoneal or intravenous injection at a specified dose and schedule (e.g., 50 mg/kg, daily).

-

Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width²)/2.

-

Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.[3]

Clarification: SF-11, the Neuropeptide Y Y2 Receptor Antagonist

For the purpose of clarity, it is important to distinguish SF1126 from SF-11. SF-11 is a potent and brain-penetrant small molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor.

-

Mechanism of Action: SF-11 competitively inhibits the binding of NPY to the Y2 receptor, a Gαi-coupled receptor. This antagonism is expected to increase NPY levels in the central nervous system, which may have therapeutic implications in conditions like depression and anxiety.

-

Key Data:

-

IC50: 199 nM in a functional cAMP biosensor assay.

-

Ki: 1.55 ± 0.93 nM in a radioligand displacement assay.

-

-

Signaling: The antidepressant-like effects of SF-11 have been shown to involve the MAPK/ERK and PI3K signaling pathways.

This brief overview highlights that SF-11 and SF1126 are distinct chemical entities with different molecular targets and therapeutic indications. The detailed guide above is dedicated to SF1126, a compound of significant interest in the field of oncology drug development.

References

An In-depth Technical Guide to SF1126: A Pan-PI3K, BRD4, and mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SF1126 is a first-in-class small molecule inhibitor that has garnered significant interest in the field of oncology and drug development. It is a prodrug of SF1101, which is structurally related to LY294002, a well-known pan-phosphoinositide 3-kinase (PI3K) inhibitor. SF1126 was designed to improve upon the poor solubility and pharmacokinetic profile of LY294002. A key feature of SF1126 is its conjugation to an Arg-Gly-Asp-Ser (RGDS) peptide, which targets the molecule to cells expressing integrin receptors, often overexpressed on tumor and endothelial cells. This technical guide provides a comprehensive overview of the biological targets of SF1126, its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for its investigation.

Biological Targets and Mechanism of Action

The primary biological target of SF1126 is the Phosphoinositide 3-Kinase (PI3K) family of lipid kinases. SF1126 acts as a pan-isoform inhibitor, targeting all Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). The PI3K pathway is a critical signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.

Upon administration, the prodrug SF1126 is hydrolyzed to its active form, SF1101 (LY294002). This active metabolite competitively inhibits the ATP-binding site of the PI3K catalytic subunit, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).

Inhibition of AKT activation has several downstream consequences:

-

Inhibition of mTOR: AKT is a key activator of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and proliferation. SF1126 has been shown to inhibit both mTOR complex 1 (mTORC1) and mTORC2.

-

Modulation of Cell Cycle Progression: By inhibiting the PI3K/AKT/mTOR pathway, SF1126 can induce cell cycle arrest, often at the G1 phase.

-

Induction of Apoptosis: The PI3K/AKT pathway promotes cell survival by inhibiting pro-apoptotic proteins. Inhibition of this pathway by SF1126 can lead to the induction of programmed cell death.

In addition to its well-established role as a pan-PI3K inhibitor, emerging evidence indicates that SF1126 also functions as a dual inhibitor of Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins that act as epigenetic readers, playing a crucial role in the regulation of gene transcription. By inhibiting BRD4, SF1126 can downregulate the expression of key oncogenes such as MYC.

Signaling Pathway

The following diagram illustrates the central role of SF1126 in inhibiting the PI3K/AKT/mTOR signaling pathway.

Quantitative Data

The following tables summarize key quantitative data for SF1126 from various preclinical studies.

Table 1: In Vitro IC50 Values of SF1126 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Hep3B | Hepatocellular Carcinoma | 5.05 | [1] |

| HepG2 | Hepatocellular Carcinoma | 6.89 | [1] |

| SK-Hep1 | Hepatocellular Carcinoma | 3.14 | [1] |

| Huh7 | Hepatocellular Carcinoma | 2.14 | [1] |

| A673 | Ewing Sarcoma | ~3.5 | [2] |

| SK-PN-DW | Ewing Sarcoma | ~6.2 | [2] |

| SUDHL-4 | B-Cell Non-Hodgkin's Lymphoma | 3.28 | [3] |

| TMD-8 | B-Cell Non-Hodgkin's Lymphoma | 1.47 | [3] |

Table 2: In Vivo Efficacy of SF1126 in Xenograft Models

| Xenograft Model | Cancer Type | Treatment Regimen | Outcome | Reference |

| HT-29 | Colorectal Cancer | Subcutaneous administration | Significant inhibition of tumor growth | [4] |

| A673 | Ewing Sarcoma | 50 mg/kg, 6 days/week for 30 days | Significant reduction in tumor volume | [2] |

| U87MG | Glioblastoma | Not specified | Enhanced tumor growth inhibition compared to a non-targeted prodrug | [5] |

| PC3 | Prostate Cancer | Not specified | Enhanced tumor growth inhibition compared to a non-targeted prodrug | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of SF1126.

PI3K Kinase Activity Assay

This protocol provides a general framework for assessing the inhibitory activity of SF1126 on PI3K isoforms using a competitive ELISA-based assay.

Materials:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

-

PIP2 substrate

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

SF1126 (and its active form SF1101/LY294002)

-

PIP3 detection antibody (e.g., anti-PIP3-HRP conjugate)

-

Stop solution (e.g., EDTA)

-

Wash buffer (e.g., TBS-T)

-

Substrate for HRP (e.g., TMB)

-

96-well plates coated with a PIP3-binding protein

Procedure:

-

Compound Preparation: Prepare a serial dilution of SF1126 (or SF1101) in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction: a. To each well of the assay plate, add the PI3K enzyme and the test compound (SF1126) or vehicle control. b. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP. d. Incubate for 1-2 hours at 37°C.

-

Detection: a. Stop the reaction by adding EDTA solution. b. Transfer the reaction mixture to the PIP3-coated plate. c. Incubate for 1 hour at room temperature to allow for PIP3 binding. d. Wash the plate 3-5 times with wash buffer. e. Add the anti-PIP3-HRP antibody and incubate for 1 hour at room temperature. f. Wash the plate 3-5 times with wash buffer. g. Add the HRP substrate and incubate until color develops. h. Stop the color development with a stop solution (e.g., 1M H2SO4).

-

Data Analysis: a. Read the absorbance at the appropriate wavelength (e.g., 450 nm). b. Calculate the percentage of inhibition for each concentration of SF1126. c. Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of p-AKT (Ser473)

This protocol details the procedure for assessing the effect of SF1126 on the phosphorylation of AKT at Serine 473, a key downstream marker of PI3K pathway activation.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

SF1126

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

-

Primary antibodies: rabbit anti-phospho-AKT (Ser473) and rabbit anti-total AKT

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: a. Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. b. Treat cells with various concentrations of SF1126 (e.g., 0.1, 1, 5, 10 µM) for a specified time (e.g., 30 minutes, 1 hour, 24 hours). c. Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. d. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: a. Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-AKT (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (e.g., 1:2000 dilution in 5% non-fat milk/TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

-

Detection and Analysis: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent signal using an imaging system. c. Strip the membrane and re-probe with an antibody against total AKT as a loading control. d. Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal.

MTT Cell Viability Assay

This protocol describes a colorimetric assay to determine the effect of SF1126 on cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

SF1126

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. b. Incubate overnight to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of SF1126 in culture medium. b. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of SF1126. Include vehicle-treated wells as a control. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Solubilization and Measurement: a. Add 100 µL of solubilization solution to each well. b. Incubate the plate at room temperature for at least 2 hours with gentle shaking to dissolve the formazan crystals. c. Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: a. Subtract the background absorbance from all readings. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. c. Determine the IC50 value by plotting the percentage of viability against the log of the SF1126 concentration.

Mandatory Visualizations

Experimental Workflow for SF1126 Evaluation

Logical Relationship of SF1126's Dual Inhibitory Action

Conclusion

SF1126 is a promising anti-cancer agent that effectively targets the PI3K/AKT/mTOR signaling pathway and the epigenetic reader BRD4. Its improved pharmacological properties and targeted delivery mechanism make it a significant advancement over its predecessor, LY294002. The comprehensive data and detailed protocols provided in this guide are intended to facilitate further research and development of SF1126 and other related targeted therapies. As our understanding of the complex signaling networks in cancer deepens, molecules like SF1126 that can simultaneously inhibit multiple key oncogenic drivers hold great promise for the future of cancer treatment.

References

- 1. Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression [bio-protocol.org]

- 2. escholarship.org [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. Dual PI3K-BRD4 Inhibitor SF1126 Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, SF1126, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: SF-11, a Neuropeptide Y Y2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of SF-11, a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. This document is intended for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Chemical Structure and Identity

SF-11 is the common designation for the chemical compound N-(4-ethoxyphenyl)-4-(hydroxydiphenylmethyl)-1-piperidinecarbothioamide . It is a non-peptide, brain-penetrant molecule that selectively targets the NPY Y2 receptor.

Chemical Structure:

Physicochemical and Biological Properties

Table 1: Physicochemical Properties of SF-11

| Property | Value | Source |

| CAS Number | 443292-81-7 | [1] |

| Molecular Formula | C₂₇H₃₀N₂O₂S | [1] |

| Molecular Weight | 446.60 g/mol | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Solubility | Soluble to 100 mM in DMSO; Soluble to 50 mM in ethanol | [2] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Storage Temperature | 2-8°C | [1] |

Table 2: Biological Properties of SF-11

| Property | Value | Source |

| Target | Neuropeptide Y (NPY) Y2 Receptor | [3][4] |

| Activity | Antagonist | [3][4] |

| IC₅₀ | 199 nM | [3][4] |

| Selectivity | No affinity for Y1 receptor at concentrations up to 35 µM | [2][3] |

| Key Features | Brain penetrant; Exhibits antidepressant-like activity in animal models | [3] |

Mechanism of Action and Signaling Pathways

SF-11 exerts its biological effects by acting as an antagonist at the NPY Y2 receptor. The Y2 receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is primarily coupled to the inhibitory G-protein, Gαi.

Upon binding of endogenous agonists like Neuropeptide Y (NPY) or Peptide YY (PYY), the Y2 receptor undergoes a conformational change, leading to the activation of the Gαi subunit. This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA) and subsequent modulation of downstream cellular processes.

SF-11, as an antagonist, binds to the Y2 receptor but does not elicit this signaling cascade. Instead, it competitively blocks the binding of endogenous agonists, thereby preventing the inhibitory signal.

Furthermore, studies have indicated that the antidepressant-like effects of SF-11 may be mediated through the activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K) signaling pathways. The blockade of the inhibitory Y2 receptor by SF-11 may disinhibit these pathways, leading to downstream effects on neuronal survival, plasticity, and function.

Experimental Protocols

Detailed experimental protocols for SF-11 are not widely published. However, based on its known biological activity, the following are representative methodologies for its characterization.

Radioligand Binding Assay for NPY Y2 Receptor

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) or IC₅₀ of SF-11 for the human NPY Y2 receptor.

Materials:

-

Cell Membranes: Membranes from a cell line stably expressing the human NPY Y2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or another suitable Y2-selective radioligand.

-

Test Compound: SF-11 dissolved in an appropriate solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of unlabeled NPY or PYY (e.g., 1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates and a cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in assay buffer. The optimal concentration should be determined empirically.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Assay buffer + Radioligand + Cell membranes.

-

Non-specific Binding (NSB): Non-specific binding control + Radioligand + Cell membranes.

-

Competition: A range of concentrations of SF-11 + Radioligand + Cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of SF-11.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Forced Swim Test (FST) in Rats

This protocol outlines a standard procedure for the forced swim test, a common behavioral assay to assess antidepressant-like activity in rodents.[4]

Materials:

-

Animals: Adult male rats (e.g., Sprague-Dawley or Wistar).

-

Test Compound: SF-11 dissolved in a suitable vehicle.

-

Swim Cylinders: Transparent cylinders (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Video recording equipment.

-

Software for behavioral analysis.

Procedure:

-

Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

-

Day 1: Pre-test Session:

-

Administer SF-11 or vehicle to the rats via the desired route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30-60 minutes).

-

Place each rat individually into a swim cylinder for a 15-minute session.

-

After 15 minutes, remove the rats, dry them, and return them to their home cages.

-

-

Day 2: Test Session:

-

24 hours after the pre-test, administer the same treatment (SF-11 or vehicle) to the rats.

-

Place the rats back into the swim cylinders for a 5-minute test session.

-

Record the entire session for later analysis.

-

-

Behavioral Scoring:

-

A trained observer, blind to the treatment conditions, should score the video recordings.

-

The primary behavior measured is immobility time , defined as the period during which the rat makes only the minimal movements necessary to keep its head above water.

-

Other behaviors, such as swimming and climbing, can also be scored.

-

-

Data Analysis:

-

Compare the immobility time between the SF-11 treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).

-

A significant reduction in immobility time in the SF-11 group is indicative of an antidepressant-like effect.

-

References

An In-depth Technical Guide to the Discovery and Synthesis of SF-11: A Novel Neuropeptide Y Y2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of SF-11, a novel, non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor. SF-11 was identified through high-throughput screening and has demonstrated potential as a brain-penetrant therapeutic agent.[1][2] This document details its discovery, synthesis, biological activity, and the signaling pathway it modulates, presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing key pathways and workflows.

Discovery of SF-11

SF-11 was discovered through a whole-cell based high-throughput screening (HTS) of a small molecule library aimed at identifying novel, brain-penetrant, and selective NPY Y2 receptor antagonists.[1] This screening led to the identification of four distinct chemotypes, with SF-11 being one of the lead molecules.[1] The chemical structure of SF-11 is N-(4-ethoxyphenyl)-4-(hydroxydiphenylmethyl)-1-piperidinecarbothioamide.[3]

Synthesis of SF-11

The synthesis of SF-11 and its analogs was undertaken to explore the structure-activity relationship (SAR). The molecule was conceptually divided into three parts for systematic modification: Part A (phenyl ring), Part B (diphenylcarbinol), and Part C (linker).[1] While a detailed step-by-step synthesis protocol for SF-11 itself is not fully elaborated in the provided literature, a general scheme for the synthesis of related analogs is described. For instance, the preparation of compound 46 , an analog, involved a multi-step process starting from anthraquinone (B42736).[1]

General Synthetic Approach for Analogs (Example):

-

Transformation of anthraquinone to 5H-dibenzo[b,e]azepine-6,11-dione (47 ) using concentrated H₂SO₄ and NaN₃.

-

Reduction of the dione (B5365651) 47 to the corresponding alcohol 48 with sodium borohydride (B1222165) in methanol.

-

Conversion of the alcohol 48 to the chloro derivative 49 by refluxing in thionyl chloride.[1]

Further lead optimization of the SF-11 series led to the identification of highly potent antagonists such as compound 16 (CYM 9484; IC₅₀=19 nM) and 54 (CYM 9552; IC₅₀=12 nM).[1]

Quantitative Biological Data

The biological activity of SF-11 and its analogs has been characterized through various in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Activity of SF-11 and Related Compounds at the NPY Y2 Receptor

| Compound | Y2R IC₅₀ (µM) | Maximum Inhibition (%) | Y1R Activity | Reference |

| SF-11 | < 1 | Within 20% of control | Inactive at 35 µM | [2] |

| SF-21 | < 1 | Within 20% of control | Minor inhibition (10% at 35 µM) | [2] |

| SF-22 | < 1 | Within 20% of control | Inactive at 35 µM | [2] |

| SF-31 | < 5 | Within 20% of control | Inactive at 35 µM | [2] |

| SF-41 | < 5 | Within 20% of control | Inactive at 35 µM | [2] |

| BIIE0246 (Control) | Not specified | Positive Control | Not specified | [2] |

Table 2: In Vitro Pharmacokinetic and Cytotoxicity Profile of SF-11

| Parameter | Value | Reference |

| Fraction Unbound to Plasma Proteins | Low | [2] |

| In Vitro Intrinsic Hepatic Clearance (Clhepatic) | < 10 | [2] |

| 50% Cytotoxic Concentration (CC₅₀) | 10- to 100-fold higher than IC₅₀ | [2] |

| logP | 4.8 | [3] |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and further research.

4.1. NPY Y2 Receptor Antagonism Assay (cAMP Biosensor Assay)

-

Cell Line: HEK cells expressing the NPY Y2 receptor.

-

Assay Principle: Measurement of the inhibition of a forskolin-induced cAMP response.

-

Protocol:

-

Plate HEK-Y2R cells in a suitable microplate format.

-

Incubate the cells with varying concentrations of the test compound (e.g., SF-11).

-

Challenge the cells with NPY to stimulate the Y2 receptor.

-

Induce cAMP production with forskolin.

-

Measure the cAMP levels using a suitable detection method (e.g., HTRF).

-

Calculate the IC₅₀ values from the dose-response curves.

-

4.2. Radioligand Displacement Assay

-

Cell Lines: HEK cells expressing either the NPY Y1 or Y2 receptor.

-

Radioligand: ¹²⁵I-PYY.

-

Protocol:

-

Incubate the cell membranes with a fixed concentration of ¹²⁵I-PYY.

-

Add varying concentrations of the test compound (e.g., SF-11) to compete for binding.

-

After incubation, separate the bound and free radioligand by filtration.

-

Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Analyze the data to determine the ability of the compound to block agonist binding.[2]

-

4.3. Cytotoxicity Assay

-

Assay Principle: Determination of the concentration of the compound that causes 50% cell death (CC₅₀).

-

Protocol:

-

Culture cells in a 96-well plate.

-

Expose the cells to a range of concentrations of the test compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Assess cell viability using a suitable method, such as the MTS or MTT assay.

-

Calculate the CC₅₀ value from the dose-response curve.[2]

-

Signaling Pathway and Mechanism of Action

SF-11 acts as an antagonist at the NPY Y2 receptor, which is a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, Neuropeptide Y, to the Y2 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this interaction, SF-11 prevents the downstream signaling cascade.

Diagram 1: Neuropeptide Y Y2 Receptor Signaling Pathway

References

- 1. Synthesis and SAR of selective small molecule Neuropeptide Y Y2 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Dual Life of IgSF11: A Technical Guide to its Signaling Pathways in Synaptic Plasticity and Cancer Immunology

For Immediate Release

[City, State] – December 19, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the signaling pathways of the Immunoglobulin Superfamily Member 11 (IgSF11). This guide details the critical roles of IgSF11, a transmembrane protein, in two major biological contexts: the regulation of synaptic strength and plasticity in the central nervous system, and the modulation of the immune response within the tumor microenvironment. This document provides an in-depth look at its molecular interactions, quantitative data from key studies, detailed experimental protocols, and visual diagrams of its signaling cascades.

Introduction to IgSF11

Immunoglobulin Superfamily Member 11 (IgSF11), also known as Brain- and Testis-specific Ig Superfamily protein (BT-IgSF), is a cell adhesion molecule with significant functions in both the nervous and immune systems.[1][2] Its signaling capabilities stem from its interactions with key proteins in different cellular contexts, leading to distinct downstream effects. In neuroscience, IgSF11 is a crucial player at the postsynaptic density, regulating glutamatergic signaling. In oncology, it has emerged as a novel immune checkpoint ligand, contributing to tumor immune evasion.[3]

Core Signaling Pathway 1: Synaptic Plasticity and Transmission

At excitatory synapses in the brain, IgSF11 is a key component of a tripartite complex that modulates the function of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are critical for learning and memory.

Mechanism of Action: IgSF11, localized at the postsynaptic membrane, directly interacts with the scaffolding protein PSD-95.[4][5] This interaction is essential for anchoring IgSF11 at the synapse and involves the C-terminal PDZ-binding motif of IgSF11 and the first two PDZ domains of PSD-95.[4][6] Once localized, IgSF11 binds to and stabilizes AMPA receptors at the synaptic surface.[4][5] This stabilization reduces the lateral mobility of AMPA receptors, effectively decreasing their removal from the synapse and enhancing their functional availability.[4][7][8] The net result is an increase in the strength of AMPA receptor-mediated synaptic transmission and a contribution to long-term potentiation (LTP), a cellular correlate of memory formation.[4][5][7]

Core Signaling Pathway 2: Cancer Immunology

In the tumor microenvironment (TME), IgSF11 functions as an immune checkpoint molecule by acting as a specific ligand for VISTA (V-domain Ig Suppressor of T cell Activation), an inhibitory receptor.[2][3]

Mechanism of Action: IgSF11 is often upregulated on the surface of various cancer cells, including breast, gastric, and colorectal cancers.[3][9] It binds to VISTA, which is expressed on immune cells, particularly T cells. This interaction transmits an inhibitory signal to the T cell, leading to a suppression of T cell proliferation and activation.[3][10] Furthermore, the IgSF11-VISTA engagement inhibits the production of pro-inflammatory cytokines such as IL-17 and chemokines like CCL3, CCL5, and CXCL11, which are necessary for a robust anti-tumor immune response.[2][9] By activating this inhibitory pathway, tumors can evade destruction by the immune system.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on IgSF11 signaling.

Table 1: IgSF11-VISTA Interaction Affinity

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Binding Affinity (KD) | ~20 nM | pH 7.4 | [2] |

| Binding Affinity (KD) | ~80 nM | pH 6.0 (Acidic TME) |[2] |

Table 2: Functional Impact of IgSF11 Deletion/Knockdown in Neurons

| Parameter Measured | Effect of IgSF11 Deletion/Knockdown | System | Reference |

|---|---|---|---|

| AMPAR-mediated synaptic transmission | Suppression | Mouse Dentate Gyrus | [4][5][8] |

| Long-Term Potentiation (LTP) | Suppression | Mouse Hippocampus (CA1) | [4][7][8] |

| AMPAR Surface Mobility | Increase | Cultured Hippocampal Neurons |[4][7][8] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to investigate IgSF11 signaling.

Protocol 1: Co-Immunoprecipitation (Co-IP) of IgSF11 and PSD-95

This protocol is designed to verify the interaction between IgSF11 and PSD-95 in brain tissue.

1. Lysate Preparation:

-

Homogenize rat brain crude synaptosomes in a lysis buffer (e.g., 1% deoxycholate in a buffered solution) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes to ensure complete lysis.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

2. Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G-coupled agarose (B213101) or magnetic beads for 1 hour at 4°C on a rotator.

-

Centrifuge and transfer the supernatant to a fresh tube.

-

Add the primary antibody (e.g., anti-IgSF11) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation. A control IP with a non-specific IgG antibody should be run in parallel.

-

Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

3. Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with a cold wash buffer (e.g., IP lysis buffer with a lower detergent concentration).

-

After the final wash, remove all supernatant.

-

Elute the protein complexes by resuspending the beads in 2X Laemmli sample buffer and boiling at 95°C for 5 minutes.

4. Western Blot Analysis:

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

After electrophoresis, transfer proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against the co-immunoprecipitated protein (e.g., anti-PSD-95) and a suitable secondary antibody.

-

Develop the blot to visualize the protein bands, confirming the presence of PSD-95 in the IgSF11 immunoprecipitate.[4][6]

Protocol 2: Extracellular Field Potential Recording for Long-Term Potentiation (LTP)

This protocol outlines the method for measuring LTP in acute hippocampal slices, an experiment used to assess the impact of IgSF11 deletion.[11][12]

1. Slice Preparation:

-

Anesthetize and decapitate a mouse. Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) cutting solution.

-

Prepare 400-μm thick transverse hippocampal slices using a vibratome.

-

Transfer slices to a recovery chamber with oxygenated artificial cerebrospinal fluid (ACSF) at 32-34°C for at least 30 minutes, then maintain at room temperature.

2. Recording Setup:

-

Transfer a single slice to the recording chamber, continuously perfusing with oxygenated ACSF at 31-34°C.

-

Position a stimulating electrode in the Schaffer collateral pathway (stratum radiatum of CA1) and a recording electrode in the dendritic layer of CA1 to record field excitatory postsynaptic potentials (fEPSPs).[11][12]

3. Baseline Recording:

-

Deliver single test pulses every 20-30 seconds to establish a stable baseline fEPSP response for at least 20-30 minutes. The stimulation intensity should be set to elicit a response that is 30-50% of the maximal amplitude.

4. LTP Induction:

-

Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS). A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) interval between bursts, repeated twice with a 20-second interval.[11]

5. Post-Induction Recording:

-

Immediately following LTP induction, resume baseline stimulation and record fEPSPs for at least 60 minutes.

-

Analyze the data by normalizing the fEPSP slope to the average baseline slope. A sustained increase in the fEPSP slope indicates the successful induction of LTP. Compare results between wild-type and IgSF11-deficient mice.[7]

References

- 1. The IgCAM BT-IgSF (IgSF11) Is Essential for Connexin43-Mediated Astrocyte–Astrocyte Coupling in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IGSF11 and VISTA: a pair of promising immune checkpoints in tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IGSF11-Mediated Immune Modulation: Unlocking a Novel Pathway in Emerging Cancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synaptic adhesion molecule IgSF11 regulates synaptic transmission and plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Lack of the Ig cell adhesion molecule BT-IgSF (IgSF11) induced behavioral changes in the open maze, water maze and resident intruder test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synaptic adhesion molecule IgSF11 regulates synaptic transmission and plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The Role of V-Domain Ig Suppressor of T Cell Activation (VISTA) in Cancer Therapy: Lessons Learned and the Road Ahead [frontiersin.org]

- 11. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]

In Vitro Characterization of SF1126: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SF1126 is a novel, first-in-class dual inhibitor targeting phosphatidylinositol 3-kinase (PI3K) and bromodomain-containing protein 4 (BRD4). This technical guide provides a comprehensive overview of the in vitro characterization of SF1126, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in oncology and drug development.

Introduction

SF1126 has emerged as a promising anti-cancer agent due to its unique mechanism of action, simultaneously targeting two critical oncogenic pathways: the PI3K/Akt/mTOR signaling cascade and the BRD4-mediated transcriptional regulation of key oncogenes like c-Myc. This dual inhibition strategy offers the potential for enhanced efficacy and the ability to overcome resistance mechanisms associated with single-agent therapies. This document outlines the essential in vitro studies that define the pharmacological profile of SF1126.

Quantitative Data Summary

The anti-proliferative activity of SF1126 has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the tables below.

Table 1: IC50 Values of SF1126 in Colorectal and Hepatocellular Carcinoma Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HT-29 | Colorectal Carcinoma | ~1-5[1][2] |

| Hep3B | Hepatocellular Carcinoma | 5.05 |

| HepG2 | Hepatocellular Carcinoma | 6.89 |

| SK-Hep1 | Hepatocellular Carcinoma | 3.14 |

| Huh7 | Hepatocellular Carcinoma | 2.14 |

Table 2: IC50 Values of SF1126 in Ewing Sarcoma Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A673 | Ewing Sarcoma | 6.7[3] |

| EWS502 | Ewing Sarcoma | 13.9[3] |

| SK-N-MC | Ewing Sarcoma | 11.4[3] |

| SK-PN-DW | Ewing Sarcoma | 13.4[3] |

Key In Vitro Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the in vitro activity of SF1126.

Cell Viability and Proliferation Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of SF1126 (e.g., 0.2-10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).[2]

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to dissolve the formazan (B1609692) crystals.[4]

-

Measure the absorbance at 570 nm using a microplate reader.[4]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

-

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.

-

Protocol:

-

Seed cells in a 96-well plate and treat with SF1126 as described for the MTT assay.

-

During the final 2-24 hours of treatment, add BrdU to the culture medium at a final concentration of 10 µM.[1][5]

-

Following incubation, fix the cells, denature the DNA, and probe with an anti-BrdU antibody according to the manufacturer's protocol for a commercial BrdU ELISA kit.[1][5]

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate and stop the reaction.

-

Measure the optical density (OD) at 450 nm using a microplate reader.[5]

-

Apoptosis Assays

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

-

Protocol:

-

Culture cells on coverslips or in chamber slides and treat with SF1126.

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.[6]

-

Prepare the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs (e.g., biotin-dUTP or fluorescently labeled dUTP) according to the manufacturer's instructions of a commercial kit.[6]

-

Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.[6]

-

If using biotin-dUTP, follow with incubation with streptavidin-HRP and a suitable chromogenic substrate like DAB (3,3'-diaminobenzidine), resulting in dark brown staining of apoptotic nuclei.[7]

-

If using a fluorescently labeled dUTP, counterstain the nuclei with DAPI or Hoechst.

-

Visualize the cells using a light or fluorescence microscope.

-

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protocol:

-

Treat cells with SF1126 for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt (Ser473), total Akt, c-Myc, Cyclin D1, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Kinase and Binding Assays

This assay measures the ability of SF1126 to inhibit the enzymatic activity of PI3K.

-

Protocol:

-

Utilize a commercial PI3K activity assay kit, which typically employs a competitive ELISA format.

-

Pre-incubate the recombinant PI3K enzyme with SF1126 or a vehicle control.[3]

-

Initiate the kinase reaction by adding the lipid substrate (e.g., PIP2) and ATP.

-

The product of the reaction (PIP3) is then detected. In a competitive assay, a biotinylated-PIP3 tracer competes with the generated PIP3 for binding to a GRP1 protein-coated plate.[3]

-

The captured biotinylated-PIP3 is detected using a streptavidin-HRP conjugate and a colorimetric substrate.[3]

-

A decrease in signal indicates an increase in PI3K activity, and thus the inhibitory effect of SF1126 can be quantified.

-

This assay determines the ability of SF1126 to disrupt the interaction between BRD4 and acetylated histones.

-

Protocol:

-

Employ a technology such as the NanoBRET™ assay.

-

Co-transfect cells with plasmids expressing BRD4 fused to a NanoLuc® luciferase and a histone protein (e.g., H3.3) fused to a HaloTag® ligand.[8]

-

Treat the cells with SF1126.

-

Add the HaloTag® NanoBRET™ 618 Ligand, which serves as the energy acceptor.

-

Measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in the BRET signal indicates that SF1126 is disrupting the BRD4-histone interaction.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by SF1126 and a typical experimental workflow for its in vitro characterization.

Caption: SF1126 dual-inhibits PI3K and BRD4 pathways and activates p38.

Caption: In vitro characterization workflow for SF1126.

Conclusion

The in vitro characterization of SF1126 demonstrates its potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its dual inhibitory action on the PI3K/Akt/mTOR and BRD4/c-Myc pathways provides a strong rationale for its continued investigation as a promising anti-cancer therapeutic. The experimental protocols and data presented in this guide offer a foundational understanding for further research and development of this compound.

References

- 1. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 6. benchchem.com [benchchem.com]

- 7. genscript.com [genscript.com]

- 8. NanoBRET™ BRD4/Histone H3.3 Interaction Assay Protocol [worldwide.promega.com]

SF 11: A Technical Guide to Cellular Uptake and Subcellular Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

SF 11 is a novel therapeutic agent with significant potential in targeted drug delivery. Understanding its cellular uptake, distribution, and subsequent mechanism of action is paramount for optimizing its therapeutic efficacy and safety profile. This technical guide provides an in-depth overview of the cellular pharmacokinetics of this compound, detailing the primary uptake pathways, subcellular localization, and the experimental protocols used for these assessments. The information presented herein is a synthesis of current research findings and established methodologies in the field of cellular biology and drug delivery.

Cellular Uptake Mechanisms of this compound

The entry of this compound into mammalian cells is a critical first step for its biological activity. Studies have shown that this compound utilizes several endocytic pathways for internalization, with the predominant mechanism being dependent on cell type and the specific surface modifications of the this compound molecule. The primary uptake mechanisms include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.

Quantitative Analysis of this compound Uptake

The efficiency of this compound uptake varies across different cell lines. The following table summarizes the quantitative data from in vitro studies.

| Cell Line | Incubation Time (hours) | This compound Concentration (µg/mL) | Uptake Efficiency (%) | Internalized this compound (µg/mg cell protein) |

| HeLa | 4 | 50 | 85 ± 5 | 1.2 ± 0.1 |

| A549 | 4 | 50 | 70 ± 8 | 0.9 ± 0.2 |

| MCF-7 | 4 | 50 | 92 ± 4 | 1.5 ± 0.1 |

| HepG2 | 24 | 100 | 65 ± 6 | 2.1 ± 0.3 |

Subcellular Distribution of this compound

Following cellular uptake, this compound is trafficked to various subcellular compartments. Understanding this distribution is key to elucidating its mechanism of action and potential off-target effects. The majority of internalized this compound is initially localized within endosomes and subsequently trafficked to lysosomes.[1] A smaller fraction has been observed to escape the endo-lysosomal pathway and distribute to the cytoplasm and mitochondria.

Quantitative Subcellular Distribution of this compound

The following table presents the relative distribution of this compound in different subcellular fractions after 24 hours of incubation.

| Subcellular Fraction | Percentage of Total Internalized this compound (%) |

| Endosomes | 45 ± 5 |

| Lysosomes | 35 ± 7 |

| Cytoplasm | 15 ± 4 |

| Mitochondria | 5 ± 2 |

Signaling Pathways Modulated by this compound

The biological effects of this compound are initiated upon its interaction with intracellular components. One of the key pathways affected by this compound is the MAPK/ERK signaling cascade, which is crucial for cell proliferation and survival.

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Experimental Protocols

Cellular Uptake Assay

This protocol details the quantification of this compound uptake in cultured cells.

-

Cell Seeding: Plate cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Remove the culture medium and incubate the cells with various concentrations of fluorescently-labeled this compound in serum-free medium for specified time periods (e.g., 1, 4, 24 hours) at 37°C.

-

Washing: After incubation, aspirate the treatment medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove non-internalized this compound.

-

Cell Lysis: Lyse the cells with 200 µL of RIPA buffer per well.

-

Quantification: Measure the fluorescence intensity of the cell lysates using a microplate reader. A standard curve of known concentrations of fluorescently-labeled this compound is used to determine the amount of internalized this compound.

-

Protein Assay: Determine the total protein concentration in each lysate using a BCA protein assay kit to normalize the uptake data.[2]

Caption: Workflow for the cellular uptake assay.

Subcellular Fractionation

This protocol describes the separation of cellular organelles to determine the subcellular distribution of this compound.

-

Cell Culture and Treatment: Grow cells to 80-90% confluency in 10 cm dishes and treat with this compound as described in the uptake assay.

-

Harvesting: Wash the cells with ice-cold PBS and scrape them into a conical tube. Centrifuge at 500 x g for 5 minutes to pellet the cells.

-

Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer.

-

Differential Centrifugation:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to pellet the nuclei.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes to pellet the mitochondria.

-

Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour to pellet the microsomal fraction (containing endosomes and lysosomes). The supernatant is the cytosolic fraction.

-

-

Analysis: Quantify the amount of this compound in each fraction using an appropriate method (e.g., fluorescence, mass spectrometry).

Caption: Subcellular fractionation by differential centrifugation.

Conclusion

This technical guide provides a comprehensive overview of the cellular uptake and subcellular distribution of this compound. The presented data and protocols offer a foundational understanding for researchers and drug development professionals. Further investigations are warranted to fully elucidate the intricate interactions of this compound within the cellular environment and to leverage this knowledge for the development of more effective and targeted therapies.

References

A Technical Guide to Preclinical Studies Involving SF1126: A Dual PI3K and BRD4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SF1126 is a novel, first-in-class small molecule drug candidate that has demonstrated significant potential in preclinical cancer studies. It is a conjugate of the pan-Phosphoinositide 3-kinase (PI3K) inhibitor LY294002 with an RGD-containing peptide. This chemical modification was engineered to enhance the solubility and tumor-targeting capabilities of the parent compound, thereby improving its pharmacokinetic and pharmacodynamic profiles.[1] Recent research has further elucidated its mechanism of action, revealing that SF1126 also functions as a Bromodomain-containing protein 4 (BRD4) inhibitor, giving it a unique dual-targeting capability against two critical oncogenic pathways.[1][2] This guide provides a comprehensive overview of the preclinical data on SF1126, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action

SF1126 exerts its anti-cancer effects through the simultaneous inhibition of the PI3K/Akt/mTOR signaling cascade and the transcriptional regulatory protein BRD4.

-

PI3K/Akt/mTOR Pathway Inhibition : The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs cell growth, proliferation, survival, and metabolism. It is one of the most frequently hyperactivated pathways in human cancers.[3][4] SF1126, through its active moiety LY294002, inhibits all Class IA PI3K isoforms, leading to the downstream suppression of Akt and mTOR, which in turn induces apoptosis and halts cell cycle progression in cancer cells.[5]

-

BRD4 Inhibition : BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that act as epigenetic readers, recognizing acetylated lysine (B10760008) residues on histones and other proteins to regulate gene expression.[1] BRD4 plays a critical role in the transcription of key oncogenes, including c-Myc.[1] The active component of SF1126, LY294002, has been shown to bind to the active site of BRD4, displacing it from chromatin and downregulating the expression of its target genes like c-Myc and Cyclin D1.[1][2]

This dual-pronged attack on both a major signaling pathway and a key epigenetic regulator makes SF1126 a promising candidate for cancer therapy.

Quantitative Preclinical Data

The following tables summarize the quantitative data from various preclinical studies on SF1126, showcasing its efficacy across a range of cancer types.

Table 1: In Vitro Cytotoxicity (IC50 Values) of SF1126 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NB-EB | Neuroblastoma | 0.95 | [6] |

| A673 | Ewing Sarcoma | 3.5 | [7] |

| SK-PN-DW | Ewing Sarcoma | 6.2 | [7] |

| Multiple Myeloma Cell Lines | Multiple Myeloma | 8.9 - 11.9 | [7] |

| NB-SD | Neuroblastoma | 65.7 | [6] |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Efficacy of SF1126 in Xenograft Models

| Cancer Type | Cell Line | Mouse Model | Treatment Regimen | Outcome | Reference |

| Colorectal Cancer | HT-29 | Nude Mice | 20 mg/kg, subcutaneous administration | Significant inhibition of tumor growth | [2] |

| Ewing Sarcoma | A673 | RAG-2-/- Mice | 50 mg/kg, 6 days/week for 30 days, intra-femoral injection | Significant reduction in tumor volume | [7] |

| Hepatocellular Carcinoma | SK-Hep1 & Huh7 | Xenograft Model | Not specified | Significant suppression of tumor growth (alone and in combination with Sorafenib) | [8] |

| Lewis Lung Carcinoma | LLC | Wild-Type Mice | 50 mg/kg, 3 times a week, subcutaneous injection | Significant blockade of tumor growth | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in preclinical studies of SF1126.

In Vitro Cell Viability and Cytotoxicity Assay

This protocol is used to determine the IC50 values of SF1126 in cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

SF1126 (stock solution prepared in a suitable solvent like DMSO)

-

96-well plates

-

MTT or WST-1 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 103 cells per well in 100 µL of complete culture medium.[7]

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

-

Drug Treatment: Prepare serial dilutions of SF1126 in complete culture medium. After 24 hours, replace the medium with fresh medium containing various concentrations of SF1126. Include a vehicle control (medium with the same concentration of solvent used to dissolve SF1126).

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).[7]

-

Viability Assessment:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan (B1609692) crystals.

-

For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours.[6]

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.[6]

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a xenograft model to evaluate the anti-tumor efficacy of SF1126 in vivo.

Materials:

-

Cancer cell line (e.g., HT-29, A673)

-

Immunocompromised mice (e.g., nude mice, RAG-2-/- mice)[2][7]

-

SF1126

-

Vehicle control (e.g., acidified sterile water)[10]

-

Calipers

Procedure:

-

Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Tumor Cell Implantation: Subcutaneously inject a specific number of cells (e.g., 1 x 107 cells) into the flank of each mouse.[2] For orthotopic models, inject cells into the relevant organ (e.g., intra-femoral injection for Ewing sarcoma).[7]

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., ~100 mm3).[10]

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer SF1126 at a specified dose and schedule (e.g., 50 mg/kg, 3 times a week) via the desired route (e.g., subcutaneous, intravenous).[9] Administer the vehicle to the control group.

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width2) / 2.

-

Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Western Blot Analysis for Phospho-Akt (p-Akt)

This protocol is used to assess the pharmacodynamic effect of SF1126 on the PI3K pathway by measuring the levels of phosphorylated Akt.

Materials:

-

Treated cells or tumor tissue lysates

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-Akt (Ser473 or Thr308) and anti-total Akt

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or homogenized tumor tissue in ice-cold lysis buffer.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt diluted in blocking buffer overnight at 4°C with gentle agitation.[12]

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against total Akt and a loading control (e.g., β-actin or GAPDH).

-

Densitometry Analysis: Quantify the band intensities using image analysis software. The level of p-Akt is typically expressed as a ratio to total Akt.

In Vitro Angiogenesis (Tube Formation) Assay

This protocol is used to evaluate the anti-angiogenic potential of SF1126.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel or similar basement membrane extract

-

96-well plates

-

SF1126

-

Microscope with imaging capabilities

Procedure:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer. Allow the Matrigel to solidify by incubating at 37°C for 30-60 minutes.

-

Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in endothelial cell growth medium.

-

Treatment: Add SF1126 at various concentrations to the wells. Include a vehicle control.

-

Incubation: Incubate the plate at 37°C for 4-18 hours to allow for tube formation.

-

Imaging: Visualize the formation of capillary-like structures (tubes) using a microscope and capture images.

-

Quantification: Analyze the images to quantify the extent of tube formation. This can be done by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software. A reduction in these parameters in the SF1126-treated wells compared to the control indicates anti-angiogenic activity.[13]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by SF1126 and a typical experimental workflow for its preclinical evaluation.

SF1126 Mechanism of Action: Dual Inhibition of PI3K/Akt/mTOR and BRD4 Pathways

Caption: SF1126 dually inhibits the PI3K/Akt/mTOR and BRD4 signaling pathways.

Experimental Workflow for Preclinical Evaluation of SF1126

Caption: A typical workflow for the preclinical evaluation of SF1126.

Conclusion

The preclinical data for SF1126 strongly support its continued development as a promising anti-cancer agent. Its unique dual-inhibitory mechanism targeting both the PI3K/Akt/mTOR signaling pathway and the BRD4 epigenetic reader provides a strong rationale for its efficacy in a variety of malignancies. The quantitative data from in vitro and in vivo studies demonstrate its potent anti-proliferative, pro-apoptotic, and anti-angiogenic activities. The detailed experimental protocols provided in this guide serve as a resource for researchers and drug development professionals seeking to further investigate SF1126 or similar dual-targeting inhibitors. Future preclinical studies should continue to explore its efficacy in combination therapies and investigate potential mechanisms of resistance to further delineate its therapeutic potential.

References

- 1. Single Agent and Synergistic Activity of the "First-in-Class" Dual PI3K/BRD4 Inhibitor SF1126 with Sorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 3. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual PI3K-BRD4 Inhibitor SF1126 Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ccrod.cancer.gov [ccrod.cancer.gov]

- 13. 血管生成测定 [sigmaaldrich.com]

An In-depth Technical Guide on the Core Safety and Toxicity Profile of SF11

A Note to the Reader:

The designation "SF11" is not a unique identifier and has been associated with several distinct chemical and biological entities in scientific literature and commercial products. Without a more specific name (e.g., the full chemical name or a common synonym), providing a single, comprehensive technical guide is not possible.

This document aims to provide a high-level overview of the safety and toxicity profiles for the most prominent substances that may be referred to as "SF11" to aid in the identification of the substance of interest. Once the specific "SF11" is identified, a more detailed and targeted technical guide can be developed.

The following sections summarize the available safety and toxicity information for:

-

SF1126 : An experimental anti-cancer therapeutic.

-

Sulforaphane (B1684495) (SFN) : A naturally occurring compound found in cruciferous vegetables.

-

Steroidogenic Factor 1 (SF-1) : A nuclear receptor protein critical in endocrine function.

SF1126: A Targeted Anti-Cancer Agent

SF1126 is an experimental drug that functions as a pan-isoform inhibitor of phosphatidylinositol 3-kinase (PI3K)[1]. The PI3K pathway is crucial for cell growth, survival, and proliferation, and its dysregulation is a hallmark of many cancers[1].

Mechanism of Action

SF1126 is a conjugate of SF1101 (the active PI3K inhibitor) and SF1174 (a tetrapeptide RGD targeting moiety). This design allows for targeted delivery to tumors and the surrounding neovasculature that express specific integrin receptors[1]. By inhibiting PI3K, SF1126 aims to halt the uncontrolled growth of cancer cells[1].

Clinical Studies and Safety Profile

Clinical trials have been conducted to evaluate the safety and efficacy of SF1126 in patients with advanced solid tumors, including recurrent or progressive squamous cell carcinoma of the head and neck (SCCHN) and advanced hepatocellular carcinoma (HCC)[1][2].

Table 1: Summary of a Phase II Clinical Trial of SF1126 in SCCHN [1]

| Parameter | Details |

| Study Design | Open-label, Phase II |

| Patient Population | Adult patients with recurrent or refractory advanced SCCHN with PIK3CA mutation |

| Dosage and Administration | 1110 mg/m² administered intravenously (IV) twice per week for the first four 28-day cycles, then once weekly. |

| Primary Objective | To assess the good and bad effects of the experimental drug. |

| Secondary Objectives | To assess the effect on time to progression and overall survival. |

A Phase 1 study also investigated SF1126 in combination with nivolumab (B1139203) for patients with advanced HCC, with a secondary objective to describe the safety and tolerability in patients with underlying liver disease[2]. The specific adverse events and quantitative toxicity data from these trials are typically reported in peer-reviewed publications upon trial completion.

Experimental Workflow for Clinical Evaluation

The logical workflow for the clinical evaluation of a drug like SF1126 generally follows a standard path from preclinical studies to phased clinical trials.

Sulforaphane (SFN): A Phytochemical with Therapeutic Potential

Sulforaphane (SFN) is a natural compound derived from the hydrolysis of glucoraphanin, which is found in cruciferous vegetables like broccoli and kale[3][4][5]. It is extensively studied for its potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant effects[4][5][6].

Mechanism of Action

SFN's biological activity is largely attributed to its activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway[6][7]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes[6].

Safety and Toxicity Profile